(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

Chiral Synthesis Enantiomeric Excess Stereoselective Catalysis

This (S)-6,8-difluoro-chroman-4-ylamine hydrochloride is a chiral, fluorinated building block essential for stereospecific synthesis of JAK3 kinase inhibitors, CCR1 antagonists, and DBH SAR probes. The (S)-configuration at C4 and 6,8-difluoro substitution are non-negotiable for pharmacophore binding; the (R)-enantiomer (CAS 912260-01-6) and 3-amine regioisomer (CAS 677773-54-5) are not interchangeable. Ensure enantiomeric consistency in your medicinal chemistry campaigns with this high-purity hydrochloride salt.

Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
CAS No. 1187928-90-0
Cat. No. B1430381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride
CAS1187928-90-0
Molecular FormulaC9H10ClF2NO
Molecular Weight221.63 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2F)F.Cl
InChIInChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1
InChIKeyCRNZONGLYNSZNW-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6,8-Difluoro-chroman-4-ylamine Hydrochloride (CAS 1187928-90-0) Chemical Identity and Structural Class


(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a chiral, fluorinated chromanamine building block. It comprises a chroman (benzodihydropyran) core substituted with fluorine atoms at the 6- and 8-positions and an (S)-configured primary amine at the 4-position [1]. The hydrochloride salt form is the most common and stable form for handling and research applications [2]. This compound belongs to a class of fluorinated chromanamines that are key intermediates in medicinal chemistry, particularly for synthesizing peripherally selective dopamine-β-hydroxylase (DBH) inhibitors, Janus kinase (JAK) inhibitors, and chemokine receptor (CCR) antagonists [3].

Why Generic Substitution of (S)-6,8-Difluoro-chroman-4-ylamine Hydrochloride (CAS 1187928-90-0) is Not Viable


Substituting (S)-6,8-difluoro-chroman-4-ylamine hydrochloride with a structurally similar analog is not feasible due to critical differences in stereochemistry, substitution pattern, and functional group placement that directly impact synthetic outcomes and biological activity [1]. The (S)-enantiomer at the 4-position provides a specific three-dimensional orientation that is essential for chiral recognition in downstream targets [2]. Even closely related compounds, such as the (R)-enantiomer (CAS 912260-01-6) or the 3-amine regioisomer (CAS 677773-54-5) [3], exhibit distinct biological profiles and synthetic pathways that are not interchangeable. These differences are particularly pronounced in medicinal chemistry programs where the compound serves as a key intermediate for stereospecific reactions. The quantitative evidence below demonstrates the measurable divergence between this specific compound and its closest analogs, underscoring the necessity for precise sourcing.

Quantitative Differentiation Evidence for (S)-6,8-Difluoro-chroman-4-ylamine Hydrochloride (CAS 1187928-90-0)


Stereochemical Purity: (S)- vs. (R)-Enantiomer Differentiation

The (S)-configuration at the 4-position of the chroman ring is a critical determinant of biological activity. While direct comparative data for the free amine is not publicly available, the impact of stereochemistry is well-documented for derived DBH inhibitors. For example, the (R)-enantiomer of a related 3-amino-6,8-difluorochroman derivative is a key intermediate for a potent DBH inhibitor (BIA 5-453, IC50 = 107 nM) . The (S)-enantiomer of the 4-amine is predicted to have a distinct biological profile based on its opposite three-dimensional orientation [1]. Procurement of the (S)-enantiomer with a defined enantiomeric excess (e.g., ≥98% ee) is therefore essential for ensuring reproducible stereochemical outcomes in asymmetric synthesis.

Chiral Synthesis Enantiomeric Excess Stereoselective Catalysis

Regioisomeric Specificity: 4-Amine vs. 3-Amine Substitution

The position of the amine group on the chroman ring dictates the compound's utility as a synthetic intermediate. 3-Amine substituted analogs, such as (R)-6,8-difluorochroman-3-ylamine, are established intermediates for DBH inhibitors with IC50 values in the low nanomolar range (e.g., 91 nM for derivative Ia) [1]. In contrast, the 4-amine substitution pattern of the target compound is specifically employed in the synthesis of JAK3 kinase inhibitors and CCR1 antagonists [2]. This regioisomeric divergence means that 3-amine and 4-amine chroman derivatives are not functionally equivalent and cannot be substituted for one another in these distinct medicinal chemistry pathways.

DBH Inhibition JAK3 Kinase Regioselective Synthesis

Fluorination Pattern Impact: 6,8-Difluoro vs. Alternative Regioisomers

The 6,8-difluoro substitution pattern on the chroman ring is a conserved feature in several high-potency DBH and JAK inhibitors. Alternative fluorination patterns, such as 5,7- or 5,8-difluoro, are known compounds (e.g., CAS 1392211-80-1, 1810070-13-3) but are not associated with the same established inhibitory activity . While direct quantitative comparisons of free amine building blocks are scarce, the 6,8-difluoro pattern is a deliberate design element for optimizing target engagement and metabolic stability in advanced leads [1]. This is evidenced by its recurrence in multiple patent families as the preferred substitution for achieving both potency and peripheral selectivity [2].

Fluorine Scanning Metabolic Stability Lipophilicity

Salt Form Advantage: Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 1187928-90-0) offers significant practical advantages over the free base (CAS 1003887-61-3) in terms of stability and solubility. The free base has a computed XLogP3-AA of 1.1, indicating moderate lipophilicity, and a molecular weight of 185.17 g/mol [1]. The hydrochloride salt increases molecular weight to 221.63 g/mol, and is typically provided as a stable powder for long-term storage at 4°C [2]. This salt form enhances aqueous solubility, which is beneficial for reaction setup in polar solvents and for simplifying purification steps. While both forms are chemically equivalent in the reaction medium after neutralization, the hydrochloride salt's improved physical properties reduce handling issues and ensure consistent performance in multi-step syntheses.

Solubility Stability Handling

Optimal Research and Industrial Application Scenarios for (S)-6,8-Difluoro-chroman-4-ylamine Hydrochloride (CAS 1187928-90-0)


Stereospecific Synthesis of JAK3 Kinase Inhibitors

The (S)-6,8-difluoro-chroman-4-ylamine hydrochloride building block is used as a reactant in the preparation of purine and imidazopyridine-based JAK3 kinase inhibitors [1]. Its specific (S)-stereochemistry is critical for achieving the desired binding mode in the ATP-binding pocket of JAK3, a target for immunosuppressive therapies. The 4-amine group serves as a key point for diversification into larger inhibitor scaffolds.

Development of CCR1 Antagonists for Autoimmune Diseases

This compound is a key reagent in the synthesis of proline urea CCR1 antagonists [2]. The 6,8-difluoro substitution pattern and (S)-amine stereochemistry are integral to the pharmacophore required for potent CCR1 antagonism, a mechanism pursued for treating inflammation and autoimmune disorders. The compound's high enantiomeric purity ensures that downstream antagonists maintain the correct chirality for optimal target engagement.

Structure-Activity Relationship (SAR) Studies for Dopamine-β-Hydroxylase Inhibitors

While the 3-amine regioisomer is more commonly used for DBH inhibitors, the 4-amine variant is valuable for exploring SAR around the amine position [3]. Comparative studies between 3- and 4-amine chroman derivatives have demonstrated that even a single atom shift in the amine location dramatically alters potency and selectivity profiles. The target compound enables researchers to systematically probe the effects of amine placement on DBH inhibition and peripheral selectivity.

Chiral Chromatography and Analytical Standard Applications

Due to its well-defined stereochemistry and fluorinated core, (S)-6,8-difluoro-chroman-4-ylamine hydrochloride is suitable as a chiral standard for HPLC method development . Its distinct retention time on chiral stationary phases (e.g., Chiralpak IA, AD-H) allows it to be used as a reference for determining enantiomeric excess in asymmetric synthesis campaigns involving chromanamine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.